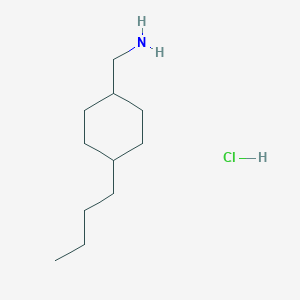
(4-Butylcyclohexyl)methanamine hydrochloride
Overview
Description
(4-Butylcyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Profile and Antidepressant Potential
- A study on the novel bicyclic compound Wy-45,030, which is structurally similar to (4-Butylcyclohexyl)methanamine, revealed a neurochemical profile indicating potential antidepressant activity. This compound inhibited rat brain imipramine receptor binding and monoamine uptake, without exhibiting significant affinity for several other brain receptors (Muth et al., 1986).
Anesthetic Research
- Research on phencyclidine derivatives, related to arylcyclohexylamines like (4-Butylcyclohexyl)methanamine, has shown interest due to their potential as intravenously administered anesthetics combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
Analytical Characterization in Biological Matrices
- A study on three psychoactive arylcyclohexylamines, which include compounds similar to (4-Butylcyclohexyl)methanamine, developed a qualitative/quantitative method for their analysis in blood, urine, and vitreous humor. This research has implications for forensic toxicology (De Paoli et al., 2013).
HIV Research
- Research on a compound structurally related to (4-Butylcyclohexyl)methanamine showed potent noncompetitive antagonism of the CCR5 receptor with significant antiviral effects against HIV-1. This suggests potential applications in HIV treatment (Watson et al., 2005).
Drug Synthesis and Antidepressant Activity
- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to (4-Butylcyclohexyl)methanamine, were examined for their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity in rodent models (Yardley et al., 1990).
Photocytotoxicity in Red Light
- Iron(III) complexes with ligands related to (4-Butylcyclohexyl)methanamine demonstrated photocytotoxicity under red light, suggesting potential applications in photodynamic therapy for cancer (Basu et al., 2014).
Liquid Crystal Research
- N-(n-butyl)-4-n-pentyl-4′-biphenylamine, a compound sharing the cyclohexylamine moiety with (4-Butylcyclohexyl)methanamine, was found to have liquid crystalline properties, which are significant for materials science (Macmillan & Labes, 1979).
Properties
IUPAC Name |
(4-butylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAHIJNEQIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)

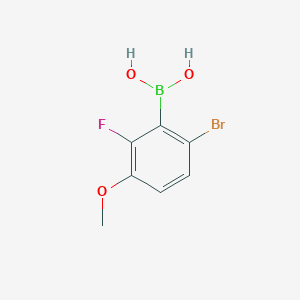

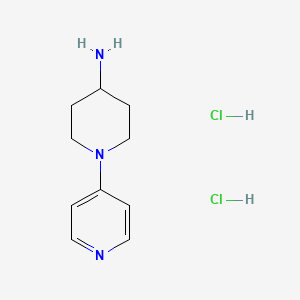
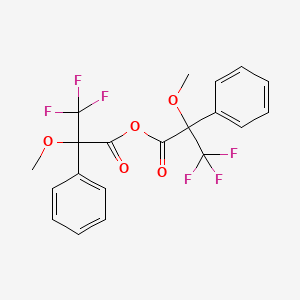



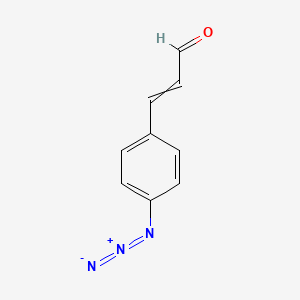
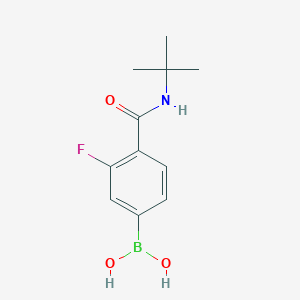
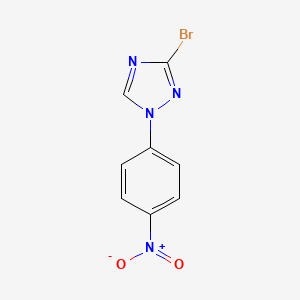
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
